molecular formula C24H20BrN3O2S2 B15013401 2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

Cat. No.: B15013401
M. Wt: 526.5 g/mol
InChI Key: KGJRNRZQERWJTI-UHFFFAOYSA-N
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Description

The compound 2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is a structurally complex acetamide derivative featuring:

  • A 1,3-benzothiazole core linked to a sulfanyl group.
  • A (5-bromo-2-hydroxyphenyl)methylidene imine substituent on the benzothiazole ring.
  • An N-(1-phenylethyl) group on the acetamide nitrogen.

Properties

Molecular Formula

C24H20BrN3O2S2

Molecular Weight

526.5 g/mol

IUPAC Name

2-[[6-[(5-bromo-2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C24H20BrN3O2S2/c1-15(16-5-3-2-4-6-16)27-23(30)14-31-24-28-20-9-8-19(12-22(20)32-24)26-13-17-11-18(25)7-10-21(17)29/h2-13,15,29H,14H2,1H3,(H,27,30)

InChI Key

KGJRNRZQERWJTI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the brominated phenol group and the phenylethyl acetamide moiety. Key reaction conditions include:

    Temperature: Reactions are often conducted at elevated temperatures to facilitate the formation of the desired bonds.

    Catalysts: Catalysts such as palladium or copper may be used to enhance reaction rates.

    Solvents: Common solvents include dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group.

    Reduction: Reduction reactions may target the imine group within the benzothiazole core.

    Substitution: The bromine atom in the phenol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or reduced benzothiazole derivatives.

    Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Industry

    Dye Synthesis: Potential use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-({6-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. Pathways involved may include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Benzothiazole-sulfanyl-acetamide - 5-Bromo-2-hydroxyphenyl imine
- N-(1-phenylethyl)
Not explicitly reported (in evidence)
PZ-39
(N-(4-chlorophenyl)-2-[(6-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide)
Benzothiazole-sulfanyl-acetamide - Triazine-morpholine substituent
- N-(4-chlorophenyl)
Dual ABCG2 inhibitor: Blocks efflux and accelerates degradation
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(4-bromophenyl)methylidene]acetohydrazide Benzothiazole-sulfanyl-acetohydrazide - 4-Bromophenyl imine
- Hydrazide backbone
No bioactivity reported; structural analog for crystallography studies
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(5-bromo-2-pyridinyl)acetamide Benzoxazole-sulfanyl-acetamide - Benzoxazole core
- 5-Bromo-2-pyridinyl
Not reported; electronic properties differ due to benzoxazole
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide Benzothiazole-sulfanyl-acetamide - 6-Methylbenzothiazole
- Triazolylsulfanyl
No bioactivity reported; triazole may enhance hydrogen bonding
Key Observations:

Triazine in PZ-39 introduces a planar, electron-deficient region, critical for ABCG2 inhibition .

Substituent Effects :

  • The target compound’s 5-bromo-2-hydroxyphenyl group may enhance solubility via the hydroxyl group, unlike the 4-bromophenyl group in ’s hydrazide analog .
  • N-(1-phenylethyl) in the target compound increases lipophilicity compared to PZ-39’s N-(4-chlorophenyl), which could influence membrane permeability .

Backbone Modifications :

  • Acetohydrazide () vs. acetamide (target compound): Hydrazides are more prone to hydrolysis, suggesting the target compound may exhibit greater metabolic stability .

Potential Bioactivity Inferences

While direct bioactivity data for the target compound are absent in the evidence, structural parallels suggest:

  • ABCG2 Inhibition Potential: The benzothiazole-sulfanyl backbone aligns with PZ-39’s ABCG2-targeting activity. The bromo-hydroxyphenyl group may enhance specificity .
  • Antimicrobial or Anticancer Activity : Benzothiazole derivatives often exhibit such properties; the phenylethyl group could modulate cytotoxicity .

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